molecular formula C₉H₁₀N₂NaO₈P B1147122 Uridine, cyclic 3',5'-(hydrogen phosphate), monosodium salt CAS No. 56632-58-7

Uridine, cyclic 3',5'-(hydrogen phosphate), monosodium salt

Cat. No. B1147122
CAS RN: 56632-58-7
M. Wt: 328.15
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine, cyclic 3’,5’-(hydrogen phosphate), monosodium salt is a chemical compound used in scientific research. It plays a crucial role in nucleic acid metabolism and has potential applications in studying RNA structure and function. The molecular formula of this compound is C9H10N2NaO8P .


Molecular Structure Analysis

The molecular formula of Uridine-3,5-cyclic monophosphate sodium salt is C9H10N2NaO8P . The molecular weight of this compound is 328.15 g/mol . A study reported five single-crystal structures of uridine-5′-monophosphate (UMP) series hydrates of acid or salts .

Scientific Research Applications

Role in Cellular Energy and Biosynthetic Pathways

Uridine, a pyrimidine nucleoside, plays a crucial role in maintaining metabolic homeostasis during growth and cellular stress . It fuels mammalian cell energy needs and biosynthetic pathways such as ribosylation, glycosylation, redox metabolite generation, and nucleotide biosynthesis .

Alternative Fuel Source

When glucose is scarce, some cells can switch to alternative fuel sources. For example, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine .

Signaling Roles

Uridine nucleotides have signaling roles and uridine itself is connected to the physiological hunger response and body temperature changes .

Role in Cancer Cell Proliferation

Uridine Phosphorylase 1 (UPP1), which catalyzes the reversible cleavage of uridine to ribose-1-phosphate and uracil, facilitates proliferation in glucose-deprived, uridine-supplemented K562 cells . This suggests that blocking uridine production, cancer cell uridine uptake, or nucleoside catabolism could starve some cancers and be promising directions for therapy .

Coordinating Properties with Lanthanides

Uridine 5′-monophosphate (UMP) shows coordinating properties towards trivalent La, Pr, Nd, Sm, Eu, and Gd ions in the presence of cationic and anionic micelles . This information may prove helpful regarding the use of lanthanides as biological probes for calcium/magnesium ions .

Role in Quantum Chemical Studies

Uridine 2′,3′-cyclic monophosphate (cUMP) derivatives have been studied by means of quantum chemical methods . These studies provide valuable insights into the conformational and energetic properties of these compounds .

Mechanism of Action

While the specific mechanism of action for Uridine, cyclic 3’,5’-(hydrogen phosphate), monosodium salt is not mentioned, it’s known that uridine monophosphate is used as a monomer in RNA . It is an ester of phosphoric acid with the nucleoside uridine .

properties

IUPAC Name

sodium;1-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N2O8P.Na/c12-5-1-2-11(9(14)10-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H,10,12,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYWIKXPIFYSBG-IAIGYFSYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine, cyclic 3',5'-(hydrogen phosphate), monosodium salt

CAS RN

56632-58-7
Record name Sodium uridine 3',5'-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine, cyclic 3',5'-(hydrogen phosphate), monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.797
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.